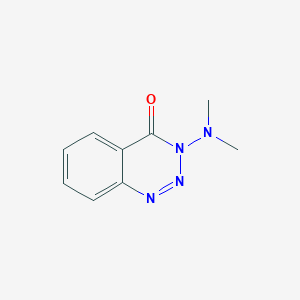

3-(Dimethylamino)-1,2,3-benzotriazin-4(3h)-one

Description

Properties

CAS No. |

90558-65-9 |

|---|---|

Molecular Formula |

C9H10N4O |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-(dimethylamino)-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C9H10N4O/c1-12(2)13-9(14)7-5-3-4-6-8(7)10-11-13/h3-6H,1-2H3 |

InChI Key |

VZQWMGQFLMFIFZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N1C(=O)C2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)benzo[d][1,2,3]triazin-4(3H)-one typically involves the reaction of 2-aminobenzonitrile with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. For example, a visible-light-mediated nitrogen-centered Norrish reaction can be employed to synthesize benzotriazinones in a continuous flow reactor .

Chemical Reactions Analysis

Chemical Reactions of Benzotriazinones

Benzotriazinones participate in various chemical reactions, including denitrogenative cross-coupling reactions. These reactions involve the removal of nitrogen from the triazine ring, leading to the formation of new compounds . For example, denitrogenative sulfonylation reactions can produce salicylanilide sulfonates .

Denitrogenative Sulfonylation

This reaction involves the use of sulfonic acids as coupling partners. The process typically requires a solvent like 1,4-dioxane and elevated temperatures to achieve high yields .

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| 1,4-Dioxane | 100 | 98 |

| Toluene | 80 | Moderate |

| THF | 80 | Moderate |

| DCE | 80 | Moderate |

| Xylene | 80 | Moderate |

Biological Activities of Benzotriazinones

Benzotriazinones exhibit various pharmacological activities, including antimicrobial and anti-inflammatory effects. The presence of a dimethylamino group could potentially enhance these properties by altering the compound's lipophilicity and bioavailability.

Future Research Directions

Given the lack of specific data on 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one , future research should focus on exploring its synthesis, chemical reactivity, and biological activities. This could involve investigating its participation in denitrogenative cross-coupling reactions and assessing its potential as a pharmacophore in medicinal chemistry.

Scientific Research Applications

Organic Synthesis Applications

3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one serves as a versatile reagent in organic synthesis. Its applications include:

- Coupling Reagent : It is effectively used in amide bond formation reactions. The compound demonstrates remarkable resistance to racemization, making it suitable for synthesizing linear and cyclic peptides . For instance, it has been employed in the synthesis of bioactive peptides and complex natural products where high enantiomeric purity is essential.

- Nucleophilic Reactions : The dimethylamino group enhances the compound's nucleophilicity, allowing it to participate in various nucleophilic substitution reactions. This property facilitates the formation of more complex structures through multi-step synthetic processes .

- Photocatalytic Reactions : Recent advancements highlight its role in light-mediated cross-coupling and annulation reactions of 1,2,3-benzotriazin-4(3H)-ones. These reactions are significant for developing new synthetic pathways and expanding the utility of this compound in organic chemistry .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Compounds derived from this structure have shown significant antibacterial activity against pathogens such as E. coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell functions or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties, providing potential therapeutic avenues for treating inflammatory conditions .

Case Study 1: Peptide Synthesis

In a study examining the efficiency of different coupling reagents for peptide synthesis, this compound was compared with traditional reagents like HBTU and EDC. The results indicated that the benzotriazinone derivative provided superior yields and enantiomeric purity in producing cyclic peptides .

Case Study 2: Antibacterial Activity

A series of benzotriazinone derivatives were synthesized and tested for their antibacterial efficacy against various strains. The study found that specific modifications to the dimethylamino group enhanced activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with biological receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

- Structure : Contains a diethoxyphosphoryloxy group at the 3-position.

- Applications : Widely used as a coupling reagent in peptide synthesis due to its low racemization and efficiency in forming sterically hindered amide bonds .

- Advantages : DEPBT minimizes aspartimide formation during peptide elongation, making it ideal for synthesizing glycopeptides and sensitive sequences .

- Comparison: The dimethylamino group may enhance solubility in polar solvents compared to DEPBT’s phosphoester moiety. However, DEPBT’s superior coupling efficiency and stability under acidic conditions make it more suitable for peptide chemistry .

Unsubstituted 1,2,3-Benzotriazin-4(3H)-one

3-(3-Chloropropyl)-1,2,3-benzotriazin-4(3H)-one

- Structure : Features a chloropropyl chain at the 3-position.

- Applications : Intermediate in antidepressant synthesis (e.g., serotonin receptor modulators) .

- Synthesis: Alkylation of the parent benzotriazinone with 1-chloro-3-iodopropane yields 52% .

- Comparison: The dimethylamino group’s electron-donating nature contrasts with the chloro substituent’s electron-withdrawing effects, influencing electronic properties and biological target interactions.

Azinphos-methyl

- Structure: Mercaptomethyl and phosphorodithioate groups attached to the benzotriazinone core.

- Applications: Organophosphate insecticide and acaricide .

Physicochemical and Thermodynamic Properties

- Stability: Unsubstituted benzotriazinone exhibits a standard molar enthalpy of formation of -215.6 ± 1.5 kJ·mol⁻¹, with tautomerism (1H and enol forms) influencing reactivity . Substituents like dimethylamino may alter tautomeric equilibria and thermal stability.

- Solubility: Polar substituents (e.g., dimethylamino) enhance solubility in aqueous or polar organic solvents compared to hydrophobic groups (e.g., chloropropyl) .

Biological Activity

3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one is a compound within the benzotriazine class known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by various research findings and case studies.

Chemical Structure and Synthesis

The compound features a bicyclic structure comprising a benzene ring fused with a triazine moiety. The presence of the dimethylamino group enhances its reactivity and biological profile. Synthesis methods typically involve diazotization of anthranilamides or other related precursors, leading to the formation of various benzotriazinones, including the target compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

The compound has shown promise as an anticancer agent. Studies reveal that it can induce apoptosis in various cancer cell lines while sparing non-tumorigenic cells. For instance, in murine liver cell lines, it effectively inhibited the growth of tumorigenic cells at concentrations as low as 10 µM without affecting healthy cells . This selective toxicity suggests potential for targeted cancer therapies.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It demonstrated strong free radical scavenging abilities comparable to established antioxidants like Trolox. This activity is crucial for mitigating oxidative stress-related diseases .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound acts as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for treating hyperpigmentation disorders .

- Induction of Apoptosis: In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various benzotriazinone derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains .

Case Study 2: Cancer Cell Line Testing

In experiments involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in significant reductions in cell viability and induced apoptosis markers. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one, and how can reaction conditions be systematically optimized?

To optimize synthetic routes, employ factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify critical parameters. Combine this with computational tools (e.g., quantum chemical calculations) to predict reaction feasibility and transition states, narrowing experimental conditions . For systematic optimization, use iterative feedback loops where experimental results refine computational models, as demonstrated in ICReDD's reaction path search methodologies .

Q. Which spectroscopic and computational techniques are most effective for characterizing the structural and electronic properties of this compound?

Use X-ray crystallography for definitive structural elucidation and NMR spectroscopy for dynamic behavior analysis. Complement these with Density Functional Theory (DFT) calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity. For hydrogen bonding or lattice energy studies, pair experimental data with DFT-derived electrostatic potential maps .

Q. How should researchers design controlled experiments to investigate solvent effects on the stability of this compound?

Implement a solvent matrix approach , varying polarity, proticity, and dielectric constants. Use high-throughput screening to assess degradation kinetics under controlled conditions. Integrate computational solvation models (e.g., COSMO-RS) to predict solvent interactions and validate with experimental stability assays .

Advanced Research Questions

Q. How can quantum chemical calculations be integrated with experimental data to elucidate reaction mechanisms involving this compound?

Apply ab initio molecular dynamics (AIMD) to simulate reaction pathways and identify intermediates. Validate computational predictions with time-resolved spectroscopic techniques (e.g., transient absorption spectroscopy). Use ICReDD’s hybrid workflow, where experimental kinetic data refine transition state calculations, enabling mechanistic validation .

Q. What strategies are recommended for resolving contradictions in catalytic activity data reported across studies?

Conduct meta-analysis to identify variables (e.g., impurity profiles, measurement techniques) causing discrepancies. Use replication studies under standardized conditions, employing advanced characterization (e.g., in situ XAS for catalyst speciation). Leverage data harmonization tools to align disparate datasets and apply machine learning for outlier detection .

Q. What multi-scale modeling approaches are suitable for predicting the thermodynamic and kinetic behavior of this compound in complex reaction systems?

Combine microkinetic modeling (e.g., mean-field approximations) with coarse-grained molecular dynamics to bridge timescales. Use COMSOL Multiphysics for reactor-scale simulations, integrating thermodynamic parameters (ΔG, ΔH) derived from DFT. Validate with operando spectroscopy to track real-time species evolution .

Q. How can machine learning algorithms predict structure-property relationships for derivatives of this benzotriazinone scaffold?

Train graph neural networks (GNNs) on curated datasets of structural descriptors (e.g., Hammett constants, steric parameters) and experimental outcomes (e.g., yield, selectivity). Use SHAP analysis to interpret feature importance. Validate predictions with automated synthesis platforms, creating a closed-loop design-make-test cycle .

Methodological Considerations

- Data Integrity : Ensure reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use encrypted electronic lab notebooks (ELNs) for secure data management .

- Cross-Disciplinary Collaboration : Integrate computational chemists, spectroscopists, and synthetic biologists to address multifaceted research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.